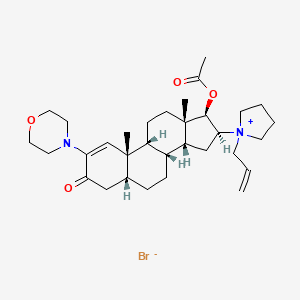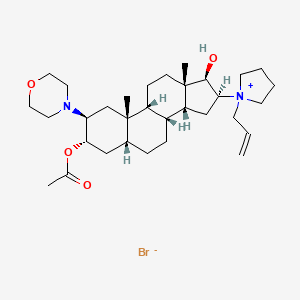
SB 612111-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB 612111-d4 Hydrochloride is a selective NOP receptor antagonist . It has high affinity for the NOP receptor with Ki values of 0.33, 57.6, 160.5, and 2109 nM for NOP, μ-, κ-, and δ-receptors respectively . It antagonizes the pronociceptive action of nociceptin in an acute pain model .
Molecular Structure Analysis
The empirical formula of SB 612111-d4 Hydrochloride is C24H29Cl2NO.HCl . Its molecular weight is 454.86 . The IUPAC name is (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride .Physical And Chemical Properties Analysis
SB 612111-d4 Hydrochloride is a white to beige powder . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at -20°C .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of SB 612111-d4 Hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyridine-d4", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-(4-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyridine-d4 is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base to form an intermediate product.", "Step 2: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the product.", "Step 3: The hydrochloride salt is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 4: The solvent is removed under reduced pressure and the residue is dissolved in methanol.", "Step 5: The solution is treated with sodium hydroxide to form the free base of the product.", "Step 6: The free base is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 7: The solvent is removed under reduced pressure and the residue is dissolved in hydrochloric acid to form the final product, SB 612111-d4 Hydrochloride." ] } | |
Número CAS |
1346603-08-4 |
Nombre del producto |
SB 612111-d4 Hydrochloride |
Fórmula molecular |
C₂₄H₂₆D₄Cl₃NO |
Peso molecular |
458.88 |
Sinónimos |
(5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-(piperidinyl-d4)]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol Hydrochloride; (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)(piperidin-1-yl-d4)]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol Hydro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



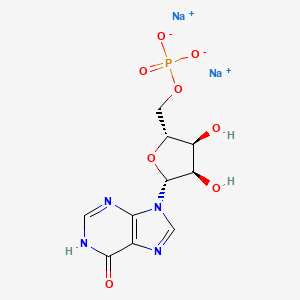
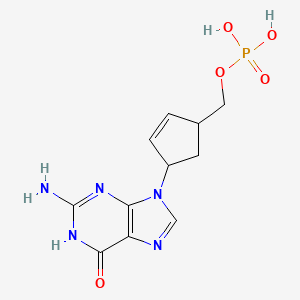
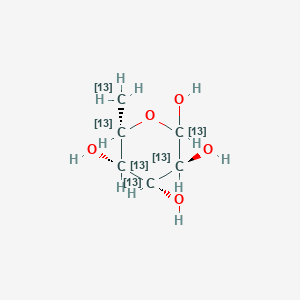
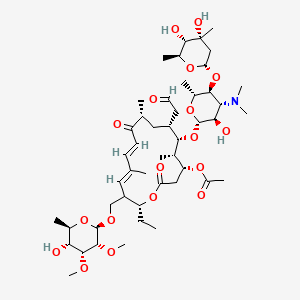
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)

